N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

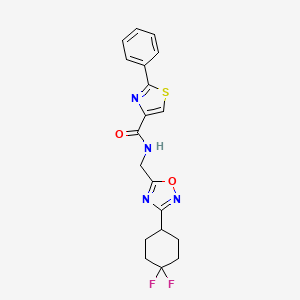

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole-4-carboxamide core linked to a 1,2,4-oxadiazole ring through a methyl group. Key structural features include:

- Thiazole ring: The 2-phenyl substitution on the thiazole likely enhances aromatic interactions with biological targets, a common strategy in drug design for improving binding affinity.

- 1,2,4-Oxadiazole: This heterocycle is known for metabolic stability and resistance to enzymatic degradation, making it advantageous in medicinal chemistry .

- Fluorine atoms also contribute to electronic effects, which may stabilize interactions with hydrophobic binding pockets.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2S/c20-19(21)8-6-12(7-9-19)16-24-15(27-25-16)10-22-17(26)14-11-28-18(23-14)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGIFRLYBHWZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound characterized by its complex structure that includes an oxadiazole moiety and a phenylthiazole group. The unique chemical properties of this compound make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorocyclohexyl group that enhances its lipophilicity, potentially increasing its biological activity. The oxadiazole ring contributes to the compound's reactivity and interaction with biological targets. This structure can be represented as follows:

Anticancer Activity

Research has shown that compounds containing oxadiazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-phenylthiazole have demonstrated notable activity against breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity. For example, compounds with methoxy substitutions showed improved activity against Caco-2 cells, while fluorinated analogs exhibited IC50 values below 10 μg/mL against multiple cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3a | MCF-7 | <10 |

| 3c | Caco-2 | Varies |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of related compounds. For example, certain derivatives demonstrated modest antibacterial activity against Enterococcus faecalis and Staphylococcus saprophyticus. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 μg/mL, indicating potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. These interactions may modulate enzyme activities or influence signal transduction pathways critical for cell proliferation and survival. The oxadiazole and thiazole rings are known to facilitate binding to various receptors and enzymes.

Case Studies and Research Findings

- Cytotoxic Evaluation : A study evaluating various thiazole derivatives found that structural modifications significantly affected their cytotoxic profiles against cancer cell lines. Compounds with dual functionalities often exhibited enhanced activity due to synergistic effects .

- Antimicrobial Screening : In a qualitative screening study, several new compounds were tested for their ability to inhibit bacterial growth. The results indicated that while some compounds had reduced activity compared to standards, others showed promising results against specific strains .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure combining a difluorocyclohexyl group , an oxadiazole ring , and a phenylthiazole moiety . Its molecular formula is , with a molecular weight of approximately 423.44 g/mol. The synthesis typically involves several steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids under controlled conditions.

- Introduction of the Difluorocyclohexyl Group : Utilizes difluorocyclohexyl halides to react with the oxadiazole intermediate.

- Amide Bond Formation : Coupling reactions attach the phenylthiazole moiety using reagents like EDCI or DCC.

Antimicrobial Activity

Compounds containing oxadiazole structures have shown promising antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum efficacy against various bacterial strains, including:

- Gram-positive bacteria

- Gram-negative bacteria

For instance, studies have demonstrated that certain oxadiazole derivatives possess significant activity against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

Anticancer Properties

The anticancer potential of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide has been evaluated against several human cancer cell lines:

| Cell Line | IC50 Value (μg/mL) | Activity |

|---|---|---|

| T47D (Breast) | <10 | High cytotoxicity |

| Caco-2 (Colon) | Variable | Improved with substitutions |

| HT-29 (Colon) | Variable | Maintained activity |

Studies have shown that specific substitutions in the phenylthiazole moiety can enhance cytotoxic activity against these cancer cell lines . The structure-activity relationship (SAR) studies reveal that modifications at the para-position can lead to improved efficacy.

Neuroprotective Effects

Recent research has begun to explore the neuroprotective effects of this compound. It has been suggested that derivatives containing oxadiazole rings may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease. For example:

- Compounds designed based on similar structures exhibited IC50 values as low as for AChE inhibition .

These findings suggest that this compound could be a promising candidate for further development as a multifunctional drug for neurodegenerative diseases.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- Antimycobacterial Activity : A study synthesized various 1,3,4-oxadiazoles and tested their effectiveness against Mycobacterium tuberculosis, demonstrating significant activity in some derivatives .

- Cytotoxicity Against Cancer Cells : Research involving substituted 2-phenylthiazole derivatives found that specific substitutions enhanced cytotoxicity against multiple cancer cell lines .

- Neuroprotective Agents : Studies on oxadiazole-based compounds indicated promising results in inhibiting key enzymes associated with Alzheimer's disease, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Heterocyclic Core

- Target vs. Isoxazole Analogs (e.g., ) : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to isoxazole due to its nitrogen-rich structure, which resists oxidative degradation. Isoxazoles, while easier to synthesize, are more prone to ring-opening reactions in vivo .

- Target vs. Thiazolecarboxamide Analogs (e.g., ) : The 2-phenyl group on the thiazole in the target compound likely enhances hydrophobic interactions compared to the 3-thienyl group in 1104637-08-2. Thienyl substituents, though aromatic, introduce sulfur atoms that may reduce lipophilicity and alter target binding .

Substituent Effects

- Fluorinated Cyclohexyl vs. Methyl (e.g., ) : The 4,4-difluorocyclohexyl group in the target compound significantly increases steric bulk and lipophilicity compared to the methyl group in 1172773-23-5. Fluorination enhances both membrane permeability and resistance to cytochrome P450-mediated metabolism.

- Phenyl vs.

Research Implications and Limitations

- Advantages : The combination of fluorinated cyclohexyl and oxadiazole groups may optimize pharmacokinetic properties (e.g., half-life, bioavailability) over analogs with smaller substituents or less stable cores.

- Limitations : Empirical studies are needed to validate hypothesized structure-activity relationships (SAR). For example, the thiazole-phenyl pharmacophore’s role in target binding remains theoretical without experimental confirmation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and what are critical optimization parameters?

- Methodology : Utilize a multi-step synthesis involving condensation of precursor heterocycles. For example, oxadiazole formation can be achieved via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DMF/K₂CO₃). Thiazole-carboxamide coupling may require activating agents like EDCI/HOBt .

- Optimization : Monitor reaction temperature (20–25°C for chloroacetyl chloride additions ) and solvent polarity (DMF enhances nucleophilic substitution ). Use triethylamine to neutralize HCl byproducts .

| Step | Reagents/Conditions | Yield Range | Key Controls |

|---|---|---|---|

| Oxadiazole formation | POCl₃, RT, 12 h | 60–70% | pH control, anhydrous conditions |

| Thiazole coupling | EDCI, DMF, 24 h | 45–60% | Stoichiometric ratios, inert atmosphere |

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- 1H/13C NMR : Assign peaks for oxadiazole (C-3 at ~160 ppm) and thiazole (C-4 carboxamide at ~165 ppm) .

- X-ray crystallography : Refine crystal structures using SHELX (SHELXL for small-molecule refinement; SHELXS for phase solution). Resolve disorder in difluorocyclohexyl groups via PART instructions .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically addressed?

- Approach :

Validate assay conditions (e.g., solubility in DMSO/PBS mixtures; notes solubility limitations).

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).

Apply statistical frameworks (ANOVA with post-hoc tests) to distinguish noise from true biological effects .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) on the difluorocyclohexyl ring or replace the phenylthiazole with pyridyl analogs .

- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo dosing .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Key Modifications :

- Oxadiazole ring : Vary substituents at C-3 (e.g., cyclohexyl vs. adamantyl) to probe steric effects.

- Thiazole-carboxamide : Explore electron-withdrawing groups (e.g., -CF₃) on the phenyl ring for enhanced metabolic stability .

- Assay Design : Use a panel of kinase or protease targets linked to the compound’s putative mechanism (e.g., EGFR inhibition inferred from structural analogs in ).

Q. What computational tools predict binding modes with biological targets?

- Docking : Use AutoDock Vina or Schrödinger Suite with homology models of target proteins (e.g., kinases). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- ADMET Prediction : SwissADME for permeability and CYP450 interactions; ProTox-II for toxicity profiling.

Methodological Considerations

Q. How to resolve crystallographic disorder in the difluorocyclohexyl moiety?

- Refine using SHELXL’s PART command to model alternative conformations. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

Q. What statistical frameworks are robust for analyzing dose-response data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.